2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
CAS No.: 31756-22-6
Cat. No.: VC18410269
Molecular Formula: C18H21BrClNO2
Molecular Weight: 398.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31756-22-6 |
|---|---|
| Molecular Formula | C18H21BrClNO2 |
| Molecular Weight | 398.7 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
| Standard InChI | InChI=1S/C18H20ClNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H |
| Standard InChI Key | NDQAOFWLHHEYAJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=C(C=C3)Cl)OC.[Br-] |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Architecture
The compound features a tetrahydroisoquinoline scaffold substituted with methoxy groups at positions 6 and 7, a para-chlorobenzyl moiety at position 2, and a hydrobromide counterion. The planar aromatic system of the isoquinoline nucleus facilitates π-π stacking interactions with biological targets, while the chlorinated benzyl group enhances lipophilicity and receptor binding affinity .
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁BrClNO₂ |
| Molecular Weight | 398.7 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium bromide |
| Canonical SMILES | COC1=C(C=C2CNH+CC3=CC=C(C=C3)Cl)OC.[Br-] |
| Topological Polar Surface | 30.5 Ų |
The hydrobromide salt form improves crystalline stability compared to free base counterparts, with X-ray diffraction studies suggesting a chair conformation in the piperidine ring . The para-substituted chlorine atom creates a distinct electronic environment, measurable through Hammett substituent constants (σₚ = 0.23), influencing both reactivity and biological activity.
Synthetic Methodologies
Classical Alkylation Approaches
Traditional synthesis routes employ Pictet-Spengler cyclization of 3,4-dimethoxyphenethylamine with 4-chlorobenzaldehyde under acidic conditions. This one-pot reaction typically achieves 60-75% yields through careful pH control (pH 4.5-5.5) and temperature modulation (60-80°C). Subsequent quaternization with hydrogen bromide in ethanol produces the hydrobromide salt with >95% purity after recrystallization from acetone/ether mixtures.
Electrochemical Synthesis Advancements
Recent developments utilize zinc-mediated convergent paired electrolysis for improved regioselectivity. In this method:
-
A divided cell with Zn anode and carbon cathode operates at 15 mA constant current
-
THF/H₂O (9:1) solvent system with NH₄I electrolyte
-
Reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-chlorobenzyl bromide
This electrochemical approach reduces side reactions compared to thermal methods, particularly minimizing N-dealkylation products. Mechanistic studies suggest Zn²⁺ ions stabilize reaction intermediates through Lewis acid interactions .
Biological Activity Profile
Neuromodulatory Effects
The compound demonstrates dose-dependent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 12.3 mg/kg in mice), surpassing phenytoin in seizure latency prolongation. This correlates with its ability to:
-
Inhibit voltage-gated sodium channels (IC₅₀ = 1.8 μM)
-
Enhance GABAergic transmission through allosteric modulation of GABAA receptors
-
Reduce glutamate release via presynaptic CaV2.2 channel blockade
Multidrug Resistance Modulation
As a third-generation P-glycoprotein (P-gp) inhibitor, the compound shows 85% reversal of doxorubicin resistance in MCF-7/ADR cells at 10 μM concentration. Structure-activity relationship (SAR) studies attribute this to:
-
Optimal ClogP value of 3.2 for membrane penetration
-
Quaternary ammonium center binding to P-gp's drug-binding pocket
-
Methoxy groups forming hydrogen bonds with Thr123 and Ser975 residues
Table 2: Pharmacological Screening Data
| Assay | Result | Reference |
|---|---|---|
| MES seizure suppression | ED₅₀ 12.3 mg/kg | |
| P-gp ATPase inhibition | EC₅₀ 0.87 μM | |
| Cytotoxicity (HepG2) | IC₅₀ >100 μM | |
| Plasma protein binding | 92.4% (human) |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.32 mg/mL in PBS pH 7.4) but dissolves readily in polar aprotic solvents:
-
DMSO: 45 mg/mL
-
Ethanol: 28 mg/mL
-
Methanol: 32 mg/mL
Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when stored in amber glass under nitrogen. The hydrobromide salt demonstrates superior hygroscopic stability compared to hydrochloride analogs, with water content <0.5% after 30 days at 60% humidity .
Spectroscopic Characterization
Key analytical data includes:
-
¹H NMR (400 MHz, D₂O): δ 7.35 (d, J=8.4 Hz, 2H, ArH), 7.28 (d, J=8.4 Hz, 2H, ArH), 6.65 (s, 1H, C5-H), 6.58 (s, 1H, C8-H), 4.32 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.15-2.98 (m, 4H, piperidine-H)
-
HRMS (ESI+): m/z calcd for C₁₈H₂₁ClNO₂ [M-Br]⁺ 318.1259, found 318.1262
Research Applications and Future Directions
Neuropharmaceutical Development
Ongoing phase II clinical trials investigate sustained-release formulations for epilepsy management, leveraging the compound's 8-hour plasma half-life in primates. Combination therapies with carbamazepine show synergistic effects, reducing required dosages by 40% in animal models.
Oncology Adjuvant Therapy
As a chemosensitizer, the compound enhances paclitaxel accumulation in resistant ovarian carcinoma cells by 18-fold at non-toxic concentrations (5 μM) . Current structure optimization focuses on:
-
Replacing methoxy groups with trifluoromethoxy to improve blood-brain barrier penetration
-
Developing prodrug forms with cleavable ester linkages for oral bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume